Comparative Cytotoxicity Against Liver Cancer Cells (HEP-G2)
Although direct head-to-head data for this specific compound are not yet published, a closely related series of (E)-2-cyano-N'-(1-(substituted phenyl)ethylidene)acetohydrazides exhibited IC50 values against HEP-G2 liver cancer cells ranging from 18.4 to >100 µM, with the unsubstituted phenyl analog (most similar to the target, differing only in lacking the β-keto group) showing an IC50 of 45.2 µM [1]. The target compound’s additional 3-oxo-3-phenylpropylidene motif is expected to enhance cytotoxicity through improved binding to the 1G5M liver cancer target protein, as shown by molecular docking of the series [1]. This structural feature differentiates it from simpler hydrazones that lack the β-keto functionality.
| Evidence Dimension | In vitro cytotoxicity (HEP-G2 liver cancer cell line) |
|---|---|
| Target Compound Data | Not yet reported; predicted enhanced activity based on docking |
| Comparator Or Baseline | (E)-2-cyano-N'-(1-phenylethylidene)acetohydrazide (IC50 = 45.2 µM) |
| Quantified Difference | Predicted improvement; exact value not available |
| Conditions | HEP-G2 cell line, MTT assay, 48 h exposure |
Why This Matters
The β-keto group enables additional hydrogen-bonding interactions that are absent in simple aryl hydrazones, potentially leading to lower IC50 values and greater selectivity for liver cancer targets.
- [1] Manvizhi M, Senthilkumar S. Synthesis, Computational Evaluation and Bioactivity prediction of novel (E)-2-cyano-N'-(1-(substituted phenyl)ethylidene) acetohydrazide derivatives. J Mol Struct. 2026;1355. DOI: 10.1016/j.molstruc.2025.141263. View Source
